molecular formula C11H13NO2 B14583895 Butanamide, N-methyl-2-oxo-N-phenyl- CAS No. 61110-52-9

Butanamide, N-methyl-2-oxo-N-phenyl-

Cat. No.: B14583895
CAS No.: 61110-52-9
M. Wt: 191.23 g/mol
InChI Key: LKPSIOVZVANQPI-UHFFFAOYSA-N
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Description

Butanamide, N-methyl-2-oxo-N-phenyl- is an organic compound with the molecular formula C11H13NO2. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, N-methyl-2-oxo-N-phenyl- typically involves the reaction of N-methyl-2-oxo-N-phenylacetamide with butyric acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the amide bond. The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of Butanamide, N-methyl-2-oxo-N-phenyl- is often carried out using large-scale reactors. The process involves the continuous feeding of reactants into the reactor, where they are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Butanamide, N-methyl-2-oxo-N-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are often employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Various substituted amides depending on the nucleophile used

Scientific Research Applications

Butanamide, N-methyl-2-oxo-N-phenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Butanamide, N-methyl-2-oxo-N-phenyl- involves its interaction with specific molecular targets and pathways. The

Properties

CAS No.

61110-52-9

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

N-methyl-2-oxo-N-phenylbutanamide

InChI

InChI=1S/C11H13NO2/c1-3-10(13)11(14)12(2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3

InChI Key

LKPSIOVZVANQPI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(=O)N(C)C1=CC=CC=C1

Origin of Product

United States

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